molecular formula C5H3Br2NZn B14889337 (3-Bromopyridin-2-yl)Zinc bromide

(3-Bromopyridin-2-yl)Zinc bromide

Cat. No.: B14889337
M. Wt: 302.3 g/mol
InChI Key: AVXKALFHNUDGKN-UHFFFAOYSA-M
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Description

(3-Bromopyridin-2-yl)Zinc bromide is an organozinc compound that is widely used in organic synthesis. It is a valuable reagent in the field of organometallic chemistry, particularly in cross-coupling reactions. The compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a zinc bromide moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromopyridin-2-yl)Zinc bromide can be synthesized through various methods. One common approach involves the reaction of 3-bromopyridine with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-2-yl)Zinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.

    Bases: Bases like potassium carbonate (K2CO3) are often employed to facilitate the reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

(3-Bromopyridin-2-yl)Zinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromopyridin-2-yl)Zinc bromide in chemical reactions involves the formation of organozinc intermediates. These intermediates are highly reactive and can undergo various transformations, such as transmetalation with palladium catalysts in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromopyridin-2-yl)Zinc bromide is unique due to its dual functionality, combining the reactivity of both the bromopyridine and zinc bromide moieties. This makes it a versatile reagent in various organic transformations, particularly in cross-coupling reactions where it can act as a nucleophile and participate in the formation of carbon-carbon bonds.

Properties

Molecular Formula

C5H3Br2NZn

Molecular Weight

302.3 g/mol

IUPAC Name

3-bromo-2H-pyridin-2-ide;bromozinc(1+)

InChI

InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

AVXKALFHNUDGKN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]N=C1)Br.[Zn+]Br

Origin of Product

United States

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